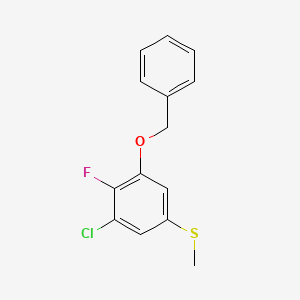
CID 131844925
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “CID 131844925” is a chemical entity that has garnered interest in various scientific fields. This compound is known for its unique chemical structure and properties, making it a subject of study in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of CID 131844925 involves specific reaction conditions and reagents. The preparation method typically includes the dissolution of organic amine in a solvent, followed by the addition of dianhydride. The mixture is stirred, dissolved, and allowed to react . This process is crucial for obtaining the desired chemical structure and purity of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis techniques that ensure consistency and efficiency. These methods often include the use of automated reactors and precise control of reaction parameters to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: CID 131844925 undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired outcome.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used
Aplicaciones Científicas De Investigación
CID 131844925 has a wide range of scientific research applications. In chemistry, it is used to study reaction mechanisms and develop new synthetic methods. In biology, the compound is explored for its potential effects on cellular processes and molecular pathways. In medicine, this compound is investigated for its therapeutic potential and possible use in drug development. Additionally, the compound finds applications in various industrial processes, where its unique properties are leveraged for specific purposes .
Mecanismo De Acción
The mechanism of action of CID 131844925 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and biochemical pathways. The precise mechanism may vary depending on the context of its application, but it generally involves modulation of enzymatic activity, receptor binding, or interference with molecular signaling .
Comparación Con Compuestos Similares
CID 131844925 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or chemical properties, but this compound stands out due to its specific reactivity and applications. Some similar compounds include those with analogous functional groups or similar molecular frameworks .
Propiedades
Fórmula molecular |
C17H14BrN3NaO2S |
|---|---|
Peso molecular |
427.3 g/mol |
InChI |
InChI=1S/C17H14BrN3O2S.Na/c18-16-19-20-17(24-9-15(22)23)21(16)14-8-7-11(10-5-6-10)12-3-1-2-4-13(12)14;/h1-4,7-8,10H,5-6,9H2,(H,22,23); |
Clave InChI |
PMDOHKUQNFWVPM-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=CC=C(C3=CC=CC=C23)N4C(=NN=C4Br)SCC(=O)O.[Na] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[S(R)]-N-[(R)-(3,5-Dimethylphenyl)[2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14755153.png)
![2,2-Dimethyl-2h-furo[3,4-b]pyran-4,7(3h,5h)-dione](/img/structure/B14755159.png)
![S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] dodec-3-enethioate](/img/structure/B14755177.png)
![4-[16-[3,5-bis[3,5-bis(trifluoromethyl)phenyl]-4-oxocyclohexa-1,5-dien-1-yl]-13-hydroxy-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-10-yl]-2,6-bis[3,5-bis(trifluoromethyl)phenyl]cyclohexa-2,4-dien-1-one](/img/structure/B14755180.png)


![Methanesulfonamide, N-[4-[1-hydroxy-2-[[(1,2,3,4-tetrahydro-1-oxo-2-naphthalenyl)methyl]amino]ethyl]phenyl]-](/img/structure/B14755190.png)

![N-methyl-N-[(4-nitrophenyl)methylideneamino]aniline](/img/structure/B14755202.png)
